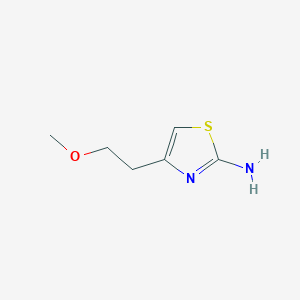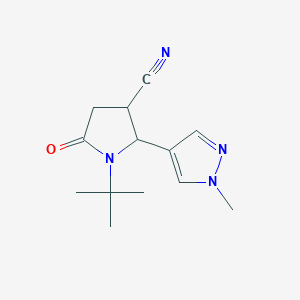
4-(2-Methoxyethyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metoxi-etil)tiazol-2-amina es un compuesto orgánico heterocíclico que pertenece a la familia de los tiazoles. Los tiazoles son anillos de cinco miembros que contienen átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Metoxi-etil)tiazol-2-amina típicamente implica la reacción de 2-aminotiazol con haluros de 2-metoxi-etil en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el grupo amino del tiazol ataca el carbono electrófilo del haluro, lo que resulta en la formación del producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para 4-(2-Metoxi-etil)tiazol-2-amina pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Metoxi-etil)tiazol-2-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en un dihidrotiazol.
Sustitución: El grupo amino puede participar en reacciones de sustitución con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo pueden reaccionar con el grupo amino en condiciones básicas o ácidas.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidrotiazol.
Sustitución: Diversos derivados de tiazol sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2-Metoxi-etil)tiazol-2-amina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de tiazol más complejos.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otras sustancias químicas industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metoxi-etil)tiazol-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, lo que lleva a efectos terapéuticos. Los objetivos moleculares y vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminotiazol: Un precursor en la síntesis de 4-(2-Metoxi-etil)tiazol-2-amina.
4-Metiltiazol-2-amina: Otro derivado de tiazol con características estructurales similares.
2-Metoxi-tiazol: Un compuesto con un grupo metoxi en el anillo de tiazol, pero sin el grupo amino.
Singularidad
4-(2-Metoxi-etil)tiazol-2-amina es único debido a la presencia tanto del grupo metoxi-etil como del amino, que confieren propiedades químicas y biológicas distintas. Esta combinación permite interacciones específicas con objetivos moleculares, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
4-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-9-3-2-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
Clave InChI |
ZGBUSTYPPOSTGU-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)


